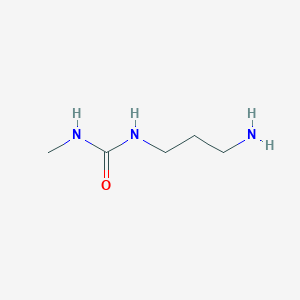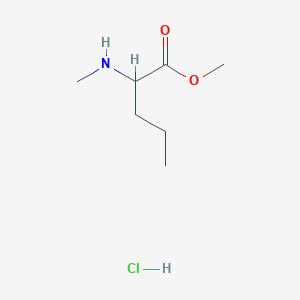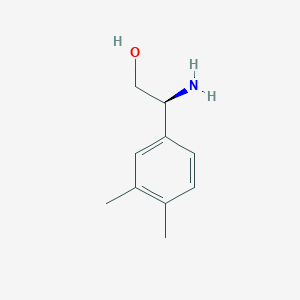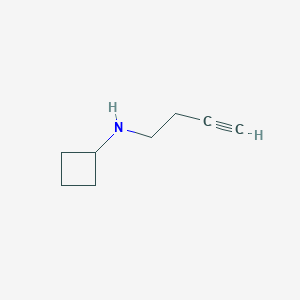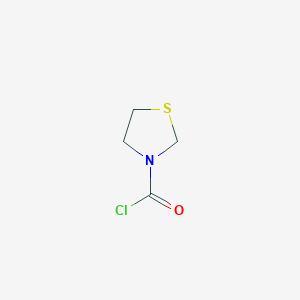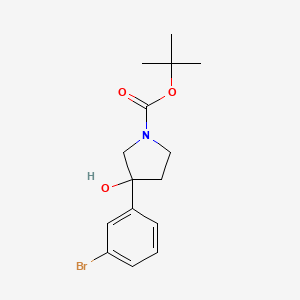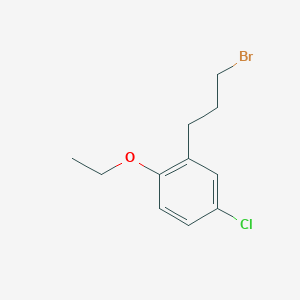
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is a fluorinated pyridine derivative. This compound is notable for its unique structural features, which include a fluorine atom at the 3-position, a methyl group at the 1-position, and a carboxylate group at the 4-position of the pyridine ring. These modifications impart distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpyridin-1-ium-4-carboxylate typically involves the fluorination of a pyridine precursor. One common method is the direct fluorination of 1-methylpyridin-4-carboxylate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the carboxylate group.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is primarily related to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. The carboxylate group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-1-methylpyridin-1-ium-2-carboxylate
- 1-Methylpyridin-1-ium-3-carboxylate
- 2-Chloro-1-methylpyridinium iodide
Uniqueness
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is unique due to the specific positioning of the fluorine and carboxylate groups, which confer distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C7H6FNO2 |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
3-fluoro-1-methylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C7H6FNO2/c1-9-3-2-5(7(10)11)6(8)4-9/h2-4H,1H3 |
Clé InChI |
XLGGTMUKYWBOTA-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC(=C(C=C1)C(=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride](/img/structure/B13565804.png)

